2,4-Dimethylpentane-1-sulfonamide
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Overview
Description
2,4-Dimethylpentane-1-sulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpentane-1-sulfonamide typically involves the reaction of 2,4-dimethylpentane with sulfonyl chloride in the presence of a base. The reaction proceeds through the nucleophilic attack of the amine on the sulfonyl chloride, forming the sulfonamide bond. Common bases used in this reaction include pyridine or triethylamine .
Industrial Production Methods: Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Microwave-assisted synthesis has also been explored for its ability to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylpentane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethylpentane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial and antiviral properties, as well as its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 2,4-Dimethylpentane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes such as dihydropteroate synthetase, which is involved in folic acid synthesis. By inhibiting this enzyme, the compound can disrupt bacterial growth and replication .
Comparison with Similar Compounds
2,4-Dimethylpentane: A hydrocarbon with a similar branched structure but lacking the sulfonamide group.
Sulfanilamide: A well-known sulfonamide with a simpler structure and widely used in medicinal chemistry.
N-methyl-2,4-dimethylpentane-1-sulfonamide: A derivative with an additional methyl group on the nitrogen atom .
Uniqueness: 2,4-Dimethylpentane-1-sulfonamide is unique due to its specific branched structure combined with the sulfonamide functional group.
Properties
Molecular Formula |
C7H17NO2S |
---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
2,4-dimethylpentane-1-sulfonamide |
InChI |
InChI=1S/C7H17NO2S/c1-6(2)4-7(3)5-11(8,9)10/h6-7H,4-5H2,1-3H3,(H2,8,9,10) |
InChI Key |
JOCRLUOPWMQMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CS(=O)(=O)N |
Origin of Product |
United States |
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